molecular formula C10H10S B103493 2,7-Dimethylbenzo[b]thiophene CAS No. 16587-40-9

2,7-Dimethylbenzo[b]thiophene

Cat. No.: B103493
CAS No.: 16587-40-9
M. Wt: 162.25 g/mol
InChI Key: DNEXCQLUONZSTB-UHFFFAOYSA-N
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Description

2,7-Dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H10S It is a derivative of benzo[b]thiophene, characterized by the presence of two methyl groups at the 2 and 7 positions on the benzene ring

Mechanism of Action

C10H10SC_{10}H_{10}SC10​H10​S

. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Thiophene derivatives have been shown to have various biological activities, suggesting that they may interact with multiple pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,7-dimethylphenylacetylene with sulfur sources under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium or nickel, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2,7-Dimethylbenzo[b]thiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the methyl groups.

    2-Methylbenzo[b]thiophene: A derivative with a single methyl group at the 2 position.

    3,7-Dimethylbenzo[b]thiophene: A derivative with methyl groups at the 3 and 7 positions.

Uniqueness: 2,7-Dimethylbenzo[b]thiophene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This positioning can affect the compound’s electronic distribution, making it distinct from other methylated benzo[b]thiophene derivatives.

Properties

IUPAC Name

2,7-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXCQLUONZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168045
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-40-9
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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